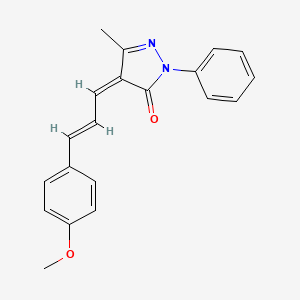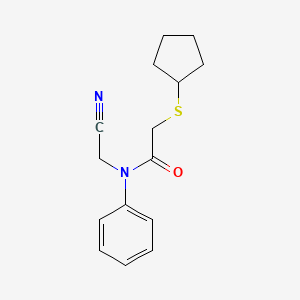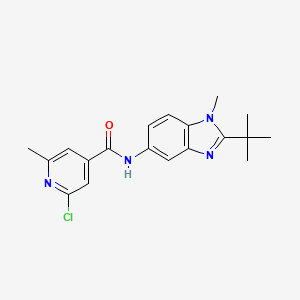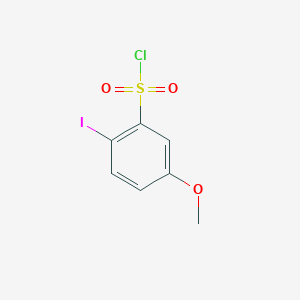
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can be complex, as demonstrated by the chlorination of 2,3-dimethylbenzothiophen in acetic acid, which results in a specific chloromethylated product. The reaction kinetics suggest a zero-order reaction in the component in excess and first-order in the other, indicating a specific interaction between chlorine and the aromatic compound leading to an adduct formation before decomposition into the product . Although this does not directly describe the synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride, it provides a background on the potential complexity and kinetics of chlorination reactions in related aromatic systems.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be elucidated using X-ray structure determinations, as shown in the chlorination of 2-t-butyl-4,6-dimethylphenol and 2,6-di-t-butyl-4-methylphenol . These studies reveal the formation of various chlorinated products and provide detailed insights into the structural modifications that occur upon chlorination. While the exact molecular structure of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride is not provided, the importance of structural analysis in understanding the properties of chlorinated aromatic compounds is highlighted.
Chemical Reactions Analysis
The chemical reactions involving chlorinated aromatic compounds can lead to a variety of products, as seen in the chlorination of different substituted phenols . The modification of methyl groups and the formation of chloromethylene compounds and trichloro ketones are notable features of these reactions. These findings suggest that the chemical reactions of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride could also be diverse and may lead to multiple products, depending on the reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride are not directly discussed in the provided papers, the studies do offer insights into the properties of chlorinated aromatic compounds. For instance, the stability constant of an adduct formed during the chlorination of 2,3-dimethylbenzothiophen is estimated to be greater than 10^6 L·mol^−1, indicating a highly stable intermediate . This information could be relevant when considering the stability and reactivity of the compound of interest.
Scientific Research Applications
Pharmacological Research and Potential Drug Lead
- Application in Pharmacology: The compound 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. Its activity primarily resides in one of its enantiopure forms, making it a significant pharmacological research tool and a potential drug lead (Croston et al., 2002).
Ecological Impact
- Effects on Aquatic Ecosystems: The dimethylamine salt of 2,4-dichlorophenoxy acetic acid, a related compound, has been studied for its impact on the growth of macrophytes in ponds, indicating its potential ecological effects (Boyle, 1980).
Chemical Synthesis and Characterization
- Chemical Synthesis Applications: The compound has been utilized in chemical synthesis processes, such as in the preparation of various heterocycles and isoflavones, demonstrating its versatility in organic synthesis (Moskvina et al., 2015).
Environmental Toxicology
- Soil Dissipation Studies: Studies on related compounds, such as 2,4-Dichlorophenoxyacetic acid, have been conducted to understand their dissipation rates in soil, which is crucial for environmental toxicology and agricultural practices (Wilson et al., 1997).
Stability Analysis
- Stability Studies in Aqueous Solutions: The stability of similar compounds in aqueous solutions has been analyzed using spectrophotometric methods, providing insights into the stability and degradation behavior of these types of chemical compounds (Surmeian et al., 1996).
Herbicide Movement and Irrigation
- Impact on Turfgrass under Different Irrigation Regimes: The movement of the dimethylamine salt of (2,4-dichlorophenoxy) acetic acid in soil under various irrigation conditions has been investigated, providing essential information for agricultural management and herbicide application (Starrett et al., 2000).
Fluorescent Property Evaluation
- Fluorescent Properties in Organic Compounds: Studies on compounds like 1,3,5-triaryl-2-pyrazolines, synthesized using derivatives of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride, have shown potential in the area of fluorescence, relevant in various scientific applications (Hasan et al., 2011).
Pollution Prevention in Manufacturing
- Reduction of Pollutant Emission: Research on the production process of the dimethylamine salt of 2,4-dichlorophenoxy acetic acid has led to the development of methods to reduce pollutant emissions, crucial for environmental safety in manufacturing (Arsenijević et al., 2008).
Antimicrobial Properties
- Antimicrobial Activity of Related Compounds: The synthesis and study of novel monoammonium salts derived from 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride have revealed significant antimicrobial properties against various microorganisms, highlighting its potential in this area (Manukyan et al., 2017).
Antidepressant Potential
- Exploration in Antidepressant Agents: Research on substituted 3-amino-1,1-diaryl-2-propanols, related to this compound, has been conducted to evaluate their potential as antidepressant agents, providing a basis for further pharmaceutical development (Clark et al., 1979).
Safety and Hazards
Mechanism of Action
is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a catabolite of phenylalanine and is found in some plants as an auxin (a type of plant hormone) .
The dimethylamino group is a common moiety in many bioactive compounds and can interact with various biological targets. For instance, it’s found in many indole derivatives, which have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups. For example, the carboxylic acid group in phenylacetic acid could potentially undergo metabolism via conjugation reactions.
The action environment can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, presence of other molecules, and specific conditions of the biological system where the compound is present can affect its behavior .
properties
IUPAC Name |
2-(2-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11;/h3-6,9H,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUSMOPKINIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)

![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)
![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)
![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)



